molecular formula C6H5BrN2O3 B13664068 (2-Bromo-5-nitropyridin-4-yl)methanol

(2-Bromo-5-nitropyridin-4-yl)methanol

Cat. No.: B13664068
M. Wt: 233.02 g/mol
InChI Key: RYVZPAMOJAHVEA-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a nitro group at the fifth position, and a hydroxymethyl group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitropyridin-4-yl)methanol typically involves the bromination and nitration of pyridine derivatives. One common method starts with the bromination of 4-methylpyridine to obtain 2-bromo-4-methylpyridine. This intermediate is then nitrated to form 2-bromo-5-nitro-4-methylpyridine. Finally, the methyl group is oxidized to a hydroxymethyl group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitropyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-5-nitropyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitropyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-nitropyridin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups on the pyridine ring, along with the hydroxymethyl group, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

(2-bromo-5-nitropyridin-4-yl)methanol

InChI

InChI=1S/C6H5BrN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-2,10H,3H2

InChI Key

RYVZPAMOJAHVEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])CO

Origin of Product

United States

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